[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol
Overview
Description
[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol This compound features a furan ring substituted with a 3-amino-4-methylphenyl group and a methanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Amino-4-methylphenyl)furan-2-yl]methanol typically involves the reaction of 3-amino-4-methylbenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous or alcoholic medium to facilitate the condensation reaction, followed by reduction of the resulting intermediate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-(3-Amino-4-methylphenyl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, its amino group can form hydrogen bonds with biological macromolecules, influencing their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol: Unique due to the presence of both an amino group and a furan ring, which confer specific chemical reactivity and biological activity.
[5-(3-Amino-4-methylphenyl)furan-2-yl]methane: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
[5-(3-Amino-4-methylphenyl)furan-2-yl]ethanol: Contains an ethyl group instead of a methanol group, affecting its solubility and reactivity.
Uniqueness
The combination of the furan ring and the amino group in this compound makes it particularly versatile for various chemical transformations and biological interactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[5-(3-amino-4-methylphenyl)furan-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-2-3-9(6-11(8)13)12-5-4-10(7-14)15-12/h2-6,14H,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVNEKSUAUHIEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301265117 | |
Record name | 5-(3-Amino-4-methylphenyl)-2-furanmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301265117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24789463 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
874468-52-7 | |
Record name | 5-(3-Amino-4-methylphenyl)-2-furanmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874468-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Amino-4-methylphenyl)-2-furanmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301265117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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